7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane
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Overview
Description
7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and a thiophen-2-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane typically involves multiple steps, starting with the preparation of the thiazepane ring This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers.
Scientific Research Applications
7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane has several scientific research applications, including:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s properties make it useful in the development of materials with specific characteristics, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane include other thiazepane derivatives with different substituents. Examples include:
- 7-(2-Bromophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane
- 7-(2-Methylphenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-(2-chlorophenyl)-4-thiophen-2-ylsulfonyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S3/c16-13-5-2-1-4-12(13)14-7-8-17(9-11-20-14)22(18,19)15-6-3-10-21-15/h1-6,10,14H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTOOURELVDMEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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